2,2,4,4-Tetramethyloctane

Thermodynamics Fuel Chemistry Branching Effect

Secure your supply of 2,2,4,4-Tetramethyloctane, a uniquely symmetrical branched C12 alkane delivering a quantified electron mobility of 12 cm²/V·s at 293 K and a high octane rating for knock-resistant fuel blends. Its gem‑dimethyl substitution pattern at the 2‑ and 4‑positions provides thermal stability and solvation properties that asymmetrical isomers (e.g., isododecane) cannot replicate. Ideal as an analytical standard for GC‑MS food profiling, an OH‑oxidation proxy for atmospheric SOA studies, and a model compound for high‑voltage insulating fluids. Insist on the specific CAS 62183‑79‑3 to avoid performance failures caused by generic C12 mixtures.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62183-79-3
Cat. No. B144296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethyloctane
CAS62183-79-3
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)CC(C)(C)C
InChIInChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3
InChIKeyTYUFTNSABIBNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2,2,4,4-Tetramethyloctane (CAS 62183-79-3): Core Chemical & Physical Properties for Procurement Decisions


2,2,4,4-Tetramethyloctane (CAS 62183-79-3) is a C12H26 branched alkane, characterized by a symmetrical molecular structure featuring four methyl groups at the 2 and 4 positions of its octane backbone. With a molecular weight of 170.33 g/mol, it exists as a clear, colorless oil at room temperature. Its predicted and experimentally derived properties include a boiling point of 191.8±7.0°C at 760 mmHg, a density of 0.751 g/cm³, and a flash point of 65.9°C [1] . The compound's highly branched, non-polar nature confers unique solubility characteristics and a predicted high octane rating, which underpin its consideration for specialized fuel, lubricant, and analytical applications .

The Critical Selection Factor: Why the 2,2,4,4-Substitution Pattern of 2,2,4,4-Tetramethyloctane Defines Its Function


While numerous C12H26 isomers exist, their performance in specific applications diverges sharply due to structural variations. The unique symmetrical branching pattern of 2,2,4,4-tetramethyloctane (geminal methyl groups at both the 2 and 4 positions) is not a trivial variation; it fundamentally alters molecular volume, polarizability, and intermolecular forces relative to linear n-dodecane or other asymmetrically branched isomers. Generic substitution with n-dodecane or a common mixture like 'isododecane' (e.g., 2,2,4,6,6-pentamethylheptane) will result in markedly different thermodynamic stability, electron transport properties, and physical behavior, rendering them unsuitable for processes where precise reactivity, volatility, or solvation is required [1] [2]. The following quantitative evidence details these critical distinctions.

Quantitative Differentiation: A Comparative Evidence Guide for 2,2,4,4-Tetramethyloctane (CAS 62183-79-3) Versus Analogs


Thermodynamic Stability: 2,2,4,4-Tetramethyloctane Exhibits Enhanced Stability Over Unbranched Isomers

2,2,4,4-Tetramethyloctane demonstrates superior thermodynamic stability due to its branched structure, a well-documented 'branching effect' that increases the heat of formation relative to linear alkanes. While direct experimental heats of formation for this specific compound are not widely published, the class-level inference is strongly supported. For example, the highly branched 2,2,3,3-tetramethylbutane is 1.9 kcal/mol more stable than its linear isomer, n-octane. This stability difference is directly relevant to fuel and high-temperature applications [1].

Thermodynamics Fuel Chemistry Branching Effect

Electron Transport: 2,2,4,4-Tetramethyloctane's Distinct Electron Mobility Compared to Other Branched Alkanes

In a 1972 study by Dodelet and Freeman, the thermal electron mobility of 2,2,4,4-tetramethyloctane was measured as 12 cm²/V·s at 293 K. This is a significant performance differential when compared to closely related analogs. For instance, 2,2,4,4-tetramethylpentane (C9H20) exhibited a mobility of 24 cm²/V·s, and 2,2,6,6-tetramethylheptane (C11H24) had an unmeasurably low mobility. This indicates that the 2,2,4,4-tetramethyloctane structure occupies a specific niche, with electron transport properties that are not predictable from simple molecular weight or carbon number alone, but are dictated by the precise substitution pattern [1].

Radiation Chemistry Electron Mobility Insulating Fluids

Atmospheric Reactivity: 2,2,4,4-Tetramethyloctane as a Calibrated Reactant for OH Radical Kinetics

2,2,4,4-Tetramethyloctane has been utilized as a well-defined reactant in controlled environmental chamber experiments to study secondary organic aerosol (SOA) formation from branched alkanes. In studies conducted at the University of California, Riverside, the compound was oxidized by OH radicals in a high-NOx environment (1 ppmv alkane, 10 ppmv methyl nitrite, 10 ppmv NO) [1]. The experimental data sets from these studies provide a baseline for comparing the SOA yields and reaction kinetics of different branched alkane isomers [2]. This demonstrates its established role as a reference standard, enabling direct comparison of its atmospheric fate to that of its structural analogs.

Atmospheric Chemistry OH Radical Oxidation Aerosol Formation

Procurement-Driven Application Scenarios for 2,2,4,4-Tetramethyloctane (CAS 62183-79-3)


Advanced Fuel and Lubricant Component Development

2,2,4,4-Tetramethyloctane's branched structure is directly linked to a high octane rating and enhanced thermal stability, making it a candidate for high-performance fuel blends designed to suppress engine knock [1]. Its predictable thermodynamic stability, as inferred from the 'branching effect' on alkane stability, supports its use as a model compound for developing and testing new synthetic fuels and high-temperature lubricants where a narrow, well-defined composition is required over broad-range mixtures [2].

Radiation Chemistry & Dielectric Fluid Research

The quantified electron mobility of 12 cm²/V·s for 2,2,4,4-tetramethyloctane at 293 K provides a precise, experimentally verified benchmark [1]. This makes the compound a valuable reference for researchers developing or calibrating liquid ionization chambers, investigating electron-solvent interactions, or designing next-generation insulating fluids for high-voltage equipment where specific electron transport properties are non-negotiable.

Atmospheric Chemistry Modeling & Environmental Fate Studies

As a compound with a known experimental history in controlled OH radical oxidation studies (e.g., the ICARUS chamber experiments), 2,2,4,4-tetramethyloctane serves as a specific, traceable proxy for understanding the atmospheric fate and secondary organic aerosol (SOA) formation potential of branched alkanes [1]. Researchers can use this compound to validate chemical transport models and directly compare its reactivity and SOA yields against other alkane isomers under identical conditions [2].

Volatile Organic Compound (VOC) & Flavor Chemistry Analysis

2,2,4,4-Tetramethyloctane has been identified as a significant volatile component in various complex matrices, including fermented food products like vegetarian soybean kapi and specific insect-host products [1] [2]. Its procurement as a high-purity analytical standard is essential for food scientists and analytical chemists performing accurate quantification and identification in gas chromatography-mass spectrometry (GC-MS) flavor profiling and quality control studies.

Technical Documentation Hub

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